molecular formula C7H11NOS B11742198 (2S)-2-amino-3-thiophen-2-ylpropan-1-ol

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol

Cat. No.: B11742198
M. Wt: 157.24 g/mol
InChI Key: LKMKVVNGSUXRQB-LURJTMIESA-N
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Description

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol is an organic compound that features an amino group, a thiophene ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-thiophen-2-ylpropan-1-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of thiophene-2-carbaldehyde with a chiral amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-thiophen-2-ylpropan-1-ol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins, while the thiophene ring can participate in π-π interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2S)-2-amino-3-methylpropan-1-ol: Similar structure but with a methyl group instead of a thiophene ring.

Uniqueness

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol, a thiophene derivative, has garnered attention in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C7H11NO1S\text{C}_7\text{H}_{11}\text{N}\text{O}_1\text{S}

This structure features an amino group, a hydroxyl group, and a thiophene ring, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Thiophene derivatives have been investigated for their antimicrobial activity. Studies suggest that compounds like this compound could serve as effective agents against various bacterial strains due to their ability to disrupt cellular processes .

Anticancer Potential

Recent research has highlighted the potential of thiophene-based compounds in cancer treatment. The modulation of specific signaling pathways by these compounds may inhibit tumor growth and proliferation . While direct evidence for this compound is still emerging, its structural characteristics align with those of known anticancer agents.

Case Studies

  • Enzyme Interaction Studies : A study explored the interaction of thiophene derivatives with lysosomal phospholipase A2 (LPLA2), revealing that certain compounds could inhibit this enzyme, which is implicated in phospholipidosis—a condition associated with drug toxicity . Although this compound was not specifically tested, its structural analogs exhibited similar inhibition profiles.
  • Pharmacological Screening : In a pharmacological screening of various thiophene derivatives, compounds were evaluated for their effects on cellular viability and proliferation in cancer cell lines. Results indicated that certain modifications to the thiophene ring significantly enhanced biological activity .

Data Table: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobialTBD
Thiophene Derivative 53Antiviral5.0
Thiophene Derivative 57Antiviral4.5
Azumamide CHDAC Inhibition14

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2/t6-/m0/s1

InChI Key

LKMKVVNGSUXRQB-LURJTMIESA-N

Isomeric SMILES

C1=CSC(=C1)C[C@@H](CO)N

Canonical SMILES

C1=CSC(=C1)CC(CO)N

Origin of Product

United States

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